
1-ethyl-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-Ethyl-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C11H12N2S. It belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for research and industrial applications .
Preparation Methods
The synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Ethyl-5-phenyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides.
Scientific Research Applications
While comprehensive data tables and specific case studies for the applications of "1-ethyl-5-phenyl-1H-imidazole-2-thiol" are not available within the provided search results, the results do offer some information regarding the synthesis, properties, and potential applications of imidazole derivatives, which can be relevant.
Imidazole and its Derivatives
Imidazole is a heterocyclic organic compound with a wide range of applications in various fields . Imidazole-containing drugs have demonstrated antimalarial, antibacterial, anticancer, anti-inflammatory, and anticytokine properties .
Synthesis of Imidazole Derivatives
Various methods exist for synthesizing imidazole derivatives. One method involves the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate to produce 2-(5-Oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide . Another synthetic approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides to construct 1,5-diaryl-1H-imidazoles .
Potential Applications
- Antimicrobial Activity: Some synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives have been evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .
- Antihypertensive Activity: Certain 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoles and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoles have been investigated for their antihypertensive potential .
- Other Applications: Imidazoles are also used as angiotensin II antagonists and in the treatment of cancer and chronic viral infections . this compound may have application in mesoporous materials, metals, metal alloys, and nano minerals such as nanoclays .
Relevant Compounds
- 1-ethyl-5-phenyl-1H-imidazole-2-thiol This is a biochemical used in proteomics research .
- 2-(5-Oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide This compound is synthesized via the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate .
- 5-[1-substituted-5-(4-substitutedphenyl)-4,5- dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2- thiols These are a novel series of compounds that have been synthesized .
Table of Antihypertensive Activity
Compounds | R1 | R2 | R3 | R4 | Ex vivo vasorelaxant effect |
---|---|---|---|---|---|
With endothelium (+E) | |||||
EC50 (μM) | |||||
67a | -CF3 | -H | -H | -H | 369.37 ± 10.2 |
67b | -CF3 | -OMe | -H | -H | 210.33 ± 11.3 |
67c | -CF3 | -OEt | -H | -H | 548.5 ± 27.8 |
67d | -CF3 | -NO2 | -H | -H | 3.18 ± 0.30 |
67e | -CF3 | -H | -H | -OH | 219.20 ± 14.1 |
67f | -CF3 | -H | -H | -OPr | 524.49 ± 25.4 |
67g | -CF3 | -H | -H | -N(Me)2 | 550.27 ± 30.1 |
67h | -CF3 | -H | -OMe | -OH | 34.84 ± 5.43 |
67i | -CF3 | -H | -OCH2O | - | 38.53 ± 2.35 |
67j | -NO2 | -H | -H | -H | 4.93 ± 0.30 |
67k | -NO2 | -OEt | -H | -H | 3.71 ± 0.10 |
67l | -NO2 | -OiPr | -H | -H | 4.89 ± 0.29 |
67m | -NO2 | -H | -OMe | -OH | 1.81 ± 0.08 |
67n | -NO2 | -H | -OMe | -OMe | 2.5 ± 0.10 |
67o | -NO2 | -OMe | -OMe | -OMe | 3.23 ± 0.20 |
Pimobendan | 4.67 ± 0.83 | ||||
Carbachol | 0.51 ± 1.9 | ||||
Nitrendipine | N.T |
N.T Not tested, N.A Not active
Further Research
To gain a more comprehensive understanding of the specific applications of "this compound," further research is needed. This could include:
- Targeted literature searches: Conducting searches on databases such as PubMed, Scopus, and Web of Science using specific keywords related to the compound and its potential applications.
- Patent searches: Examining patent databases to identify any patents that mention the compound or its use in specific applications.
- Contacting experts: Reaching out to researchers and experts in the field of imidazole chemistry to gather insights and unpublished data.
Mechanism of Action
The mechanism by which 1-ethyl-5-phenyl-1H-imidazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
1-Ethyl-5-phenyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives such as:
1-ethyl-2-methylimidazole: This compound lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
5-phenyl-1H-imidazole-2-thiol: The absence of the ethyl group may affect its reactivity and solubility.
1-ethyl-5-phenyl-1H-imidazole-4-thiol: The position of the thiol group can influence the compound’s chemical properties and reactivity.
The unique combination of the ethyl and phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Ethyl-5-phenyl-1H-imidazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The imidazole ring is a common structural motif in many biologically active compounds, contributing to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features an imidazole ring with a thiol group, which can participate in redox reactions and interact with biological targets. Its structure can be represented as follows:
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme targets involved in cancer progression and inflammation.
- Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells through multiple pathways, including the induction of apoptosis and cell cycle arrest. For instance, it has been reported to downregulate signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes.
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : In one study, the compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating potent activity.
- Animal Models : In vivo studies using mouse models have shown that treatment with this compound reduces tumor size and enhances survival rates compared to control groups.
- Mechanistic Insights : Research utilizing molecular docking studies has elucidated how this compound interacts with key protein targets, providing insights into its potential as a lead compound for drug development.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|---|
1-Ethyl-5-phenyliH-imidazole-2-thiol | High | Moderate | Yes |
2-Methylimidazole | Moderate | High | No |
Thiazole derivatives | High | Moderate | Yes |
Q & A
Q. Basic: How can researchers optimize the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol to improve yield and purity?
Methodological Answer:
The synthesis typically involves imidazole ring formation via condensation of glyoxal, ammonia, and aromatic aldehydes, followed by thiol group introduction. Key optimization steps include:
- Catalyst Selection: Use triethylamine as a base to facilitate nucleophilic substitution for thiolation (e.g., reacting ethyl bromoacetate with thiol intermediates) .
- Temperature Control: Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours to enhance reaction efficiency .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from methanol improves purity .
Q. Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use 1H- and 13C-NMR to confirm substituent positions and thiol group integration. For example, the thiol proton appears as a singlet near δ 3.8–4.2 ppm .
- X-ray Crystallography: Employ SHELXL for refinement and Mercury (CCDC) for void analysis and packing pattern visualization. Ensure high-resolution data (≤1.0 Å) for accurate bond-length measurements .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+ at m/z 245.08 for C11H12N2S) .
Q. Basic: How can researchers evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. Measure inhibition zones after 24-hour incubation .
- MIC Determination: Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL). Compare results with structurally similar imidazole derivatives to identify SAR trends .
Q. Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like xanthine oxidase or EGFR kinase, where imidazole derivatives show affinity .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (this compound) with Open Babel for charge optimization .
- Validation: Compare docking poses with co-crystallized ligands (e.g., PDB ID 4UE) and validate using RMSD thresholds (<2.0 Å) .
Q. Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Replication: Conduct dose-response curves in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Cellular Uptake Analysis: Use LC-MS to quantify intracellular concentrations, ruling out permeability issues .
- Off-Target Screening: Perform kinase profiling (e.g., Eurofins Panlabs) to identify unintended interactions influencing results .
Q. Advanced: What strategies address crystallization challenges for X-ray analysis of this compound?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., DCM/methanol) via vapor diffusion. For stubborn cases, use additives like decanoic acid to induce nucleation .
- Twinned Data Refinement: In SHELXL, apply TWIN and BASF commands for twinned crystals. Verify with Rint < 0.05 .
- Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion and improve resolution .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Replace the ethyl group with bulkier tert-butyl to assess steric effects on target binding .
- Electron-Withdrawing Groups: Introduce fluorine at the phenyl ring (para position) to modulate electron density and improve metabolic stability .
- Bioisosteric Replacement: Substitute the thiol group with a sulfonamide to evaluate pharmacokinetic impacts .
Q. Advanced: What computational tools predict ADMET properties of this compound?
Methodological Answer:
- SwissADME: Predict logP (clogP ~2.1) and BBB permeability. Optimal values: TPSA < 90 Ų, #Rotatable bonds ≤5 .
- ProTox-II: Estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and LD50 values .
- Molinspiration: Calculate drug-likeness scores; aim for >0.5 for lead-like compounds .
Properties
IUPAC Name |
3-ethyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMVYAZFMXJQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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